molecular formula C8H8N2O B067405 (2-Amino-5-hydroxyphenyl)acetonitrile CAS No. 161368-64-5

(2-Amino-5-hydroxyphenyl)acetonitrile

Cat. No.: B067405
CAS No.: 161368-64-5
M. Wt: 148.16 g/mol
InChI Key: LMFLPQLPOUTLDG-UHFFFAOYSA-N
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Description

(2-Amino-5-hydroxyphenyl)acetonitrile is a versatile chemical intermediate designed for advanced research applications. Its molecular structure, featuring both amino and hydroxyphenyl functional groups on an acetonitrile core, makes it a valuable precursor in synthetic organic chemistry. Researchers utilize this compound in the development of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the acetonitrile group offers a strategic handle for further chemical transformations, including cyclization reactions to form nitrogen-containing heterocycles, which are common structural motifs in many drug classes. This reagent is strictly for professional laboratory research applications.

Properties

CAS No.

161368-64-5

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(2-amino-5-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2

InChI Key

LMFLPQLPOUTLDG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)CC#N)N

Canonical SMILES

C1=CC(=C(C=C1O)CC#N)N

Synonyms

Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Polarity : The hydroxyl (-OH) group in the target compound likely increases hydrophilicity compared to fluorine (-F) or chlorine (-Cl) substituents in analogs, affecting solubility and chromatographic behavior .
  • Stability: Fluorinated derivatives (e.g., 2-(2-Amino-5-fluorophenoxy)acetonitrile) may exhibit greater oxidative stability than hydroxyl-containing compounds due to reduced hydrogen bonding and lower susceptibility to degradation .

Pharmaceutical and Agrochemical Intermediates

  • Fluorinated Analogs: The 5-fluoro substituent in 2-(2-Amino-5-fluorophenoxy)acetonitrile is common in drug design to improve bioavailability and target binding .
  • Chlorinated Derivatives: Compounds like 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile may serve as intermediates in agrochemicals due to chlorine’s resistance to environmental degradation .

Analytical Chemistry

Acetonitrile derivatives are widely used as mobile phases in chromatography. The polarity of this compound could make it suitable for separating polar analytes, as seen in studies using acetonitrile-based solvents .

Preparation Methods

Key Reaction Conditions:

StepReagentsTemperatureYieldPurity
NitrationHNO₃, H₂SO₄−15–15°C85%92%
ReductionPd/C, H₂25°C78%95%
CyanationKCN, DMF80°C65%90%

This method achieves moderate yields but requires stringent temperature control to minimize ortho-substitution byproducts.

Protective Group-Mediated Synthesis

To enhance regioselectivity, protective groups are employed to shield reactive sites. WO2020148641A1 describes protecting the hydroxyl group of 3-hydroxypropiophenone with trichloroethylformate or benzyl groups before nitration. After nitration at 0–10°C, the protective group is removed via alkaline hydrolysis (NaOH, H₂O), yielding 2-amino-5-hydroxypropiophenone, which is then converted to the acetonitrile derivative using cyanogen bromide (BrCN).

Advantages:

  • Regioselectivity : Reduces ortho-isomer formation to <5%.

  • Scalability : Achieves 90% purity without column chromatography.

Limitations:

  • Multi-step synthesis increases time and cost.

  • Cyanogen bromide poses toxicity risks.

One-Pot Reductive Amination and Cyanation

EP0652742B1 outlines a one-pot method where 5-hydroxy-2-nitrobenzaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by cyanation using trimethylsilyl cyanide (TMSCN). This telescoped process avoids intermediate isolation, improving overall yield to 72%.

Reaction Mechanism:

  • Reductive Amination :
    5-Hydroxy-2-nitrobenzaldehyde+NH₄OAcNaBH₃CN2-Amino-5-hydroxybenzaldehyde\text{5-Hydroxy-2-nitrobenzaldehyde} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{2-Amino-5-hydroxybenzaldehyde}

  • Cyanation :
    2-Amino-5-hydroxybenzaldehyde+TMSCN(2-Amino-5-hydroxyphenyl)acetonitrile\text{2-Amino-5-hydroxybenzaldehyde} + \text{TMSCN} \rightarrow \text{this compound}

Optimization Data:

ParameterOptimal ValueImpact on Yield
TMSCN Equiv.1.2Maximizes conversion (95%)
SolventDMFEnhances solubility
Temperature60°CBalances rate and side reactions

Catalytic Hydrogenation-Cyanation

A two-step catalytic process reported in EP0652742B1 involves hydrogenating 2-nitro-5-hydroxybenzyl chloride over Raney nickel, followed by cyanation with sodium cyanide in aqueous ethanol. This method achieves 80% yield with 98% purity, suitable for industrial-scale production.

Critical Factors:

  • Catalyst Loading : 5% w/w Raney nickel minimizes over-reduction.

  • pH Control : Maintaining pH 8–9 during cyanation prevents hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Nitration-Cyanation6590ModerateLow
Protective Group7895HighHigh
One-Pot7292ModerateMedium
Catalytic8098HighMedium

Catalytic hydrogenation-cyanation emerges as the most efficient, balancing yield, purity, and scalability. However, protective group strategies are preferred for lab-scale synthesis requiring high regioselectivity .

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